

Spectroscopic and Methodological Profile of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde

Cat. No.: B1319988

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde**, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, alongside detailed experimental protocols.

Core Spectroscopic Data

The structural integrity and purity of **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde** (also known as 5-azaindole-3-carboxaldehyde) are confirmed through NMR and MS analysis. The key quantitative data are summarized below.

Table 1: NMR Spectroscopic Data for **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde**

Nucleus	Chemical Shift (δ , ppm)
^1H	Data not available in search results
^{13}C	Data not available in search results

Note: Specific experimental chemical shifts and coupling constants for the title compound were not found in the provided search results. The synthesis of this compound is referenced in the literature, implying such data exists.

Table 2: Mass Spectrometry Data for **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde**

Parameter	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O	PubChem[1]
Molecular Weight	146.15 g/mol	PubChem[1]
Monoisotopic Mass	146.048012819 Da	PubChem[1]
Predicted [M+H] ⁺	147.05530 m/z	PubChem

Experimental Protocols

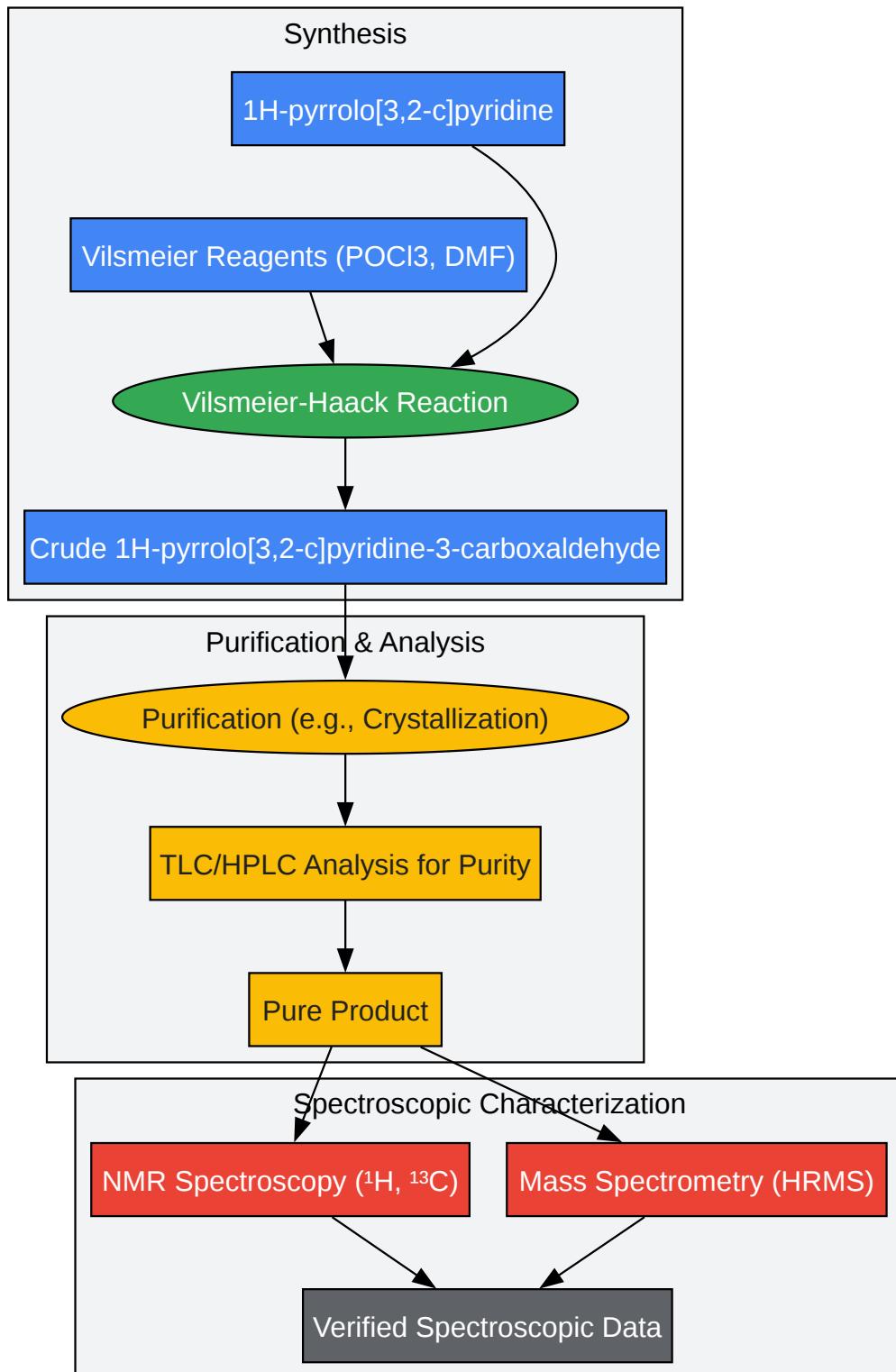
Detailed experimental methodologies for acquiring NMR and MS data for pyrrolopyridine derivatives have been established in the scientific literature. The following protocols are based on standard practices for similar compounds and are recommended for the characterization of **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of pyrrolopyridine derivatives is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]
- ¹H NMR Acquisition: Acquire proton spectra using standard parameters. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
- ¹³C NMR Acquisition: Acquire carbon spectra with proton decoupling. Chemical shifts are reported in ppm relative to the solvent resonance.

High-Resolution Mass Spectrometry (HRMS)


A typical protocol for acquiring high-resolution mass spectra is outlined below:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument.
- Ionization: Employ a soft ionization technique, most commonly Electrospray Ionization (ESI), in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.

Synthesis and Characterization Workflow

The synthesis of **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde** is often achieved via a Vilsmeier-Haack reaction on the parent 1H-pyrrolo[3,2-c]pyridine. The subsequent characterization is a critical step to ensure the correct structure and purity of the product before its use in further synthetic applications, such as in the development of kinase inhibitors.[\[3\]](#)

General Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow for **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde**.

This technical guide consolidates the available information on the spectroscopic properties of **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde**. While specific experimental spectra were not available in the searched literature, established protocols and data for related structures provide a strong framework for researchers working with this compound. The synthesis of this aldehyde from 1H-pyrrolo[3,2-c]pyridine via the Vilsmeier-Haack reaction is a referenced method for its preparation.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde | C8H6N2O | CID 17981575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic and Methodological Profile of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1319988#spectroscopic-data-for-1h-pyrrolo-3-2-c-pyridine-3-carboxaldehyde-nmr-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com